![molecular formula C9H16O4 B14366456 3-[(Oxan-2-yl)oxy]oxolan-2-ol CAS No. 91842-22-7](/img/structure/B14366456.png)
3-[(Oxan-2-yl)oxy]oxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-2-yl)oxy]oxolan-2-ol is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol It is a derivative of oxane and oxolane, featuring a unique structure that includes both oxane and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]oxolan-2-ol typically involves the reaction of oxane derivatives with oxolane derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between oxane and oxolane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)oxy]oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
3-[(Oxan-2-yl)oxy]oxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)oxy]oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but contains a piperazine ring.
Oxolan-2-yl derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
3-[(Oxan-2-yl)oxy]oxolan-2-ol is unique due to its combination of oxane and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
91842-22-7 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)oxolan-2-ol |
InChI |
InChI=1S/C9H16O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-10H,1-6H2 |
InChI Key |
QDQOIMGYFHBLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CCOC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


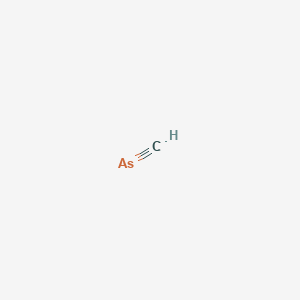
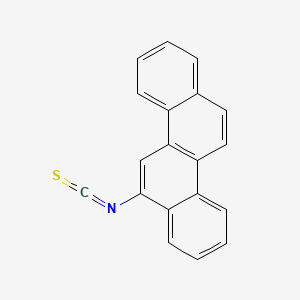
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
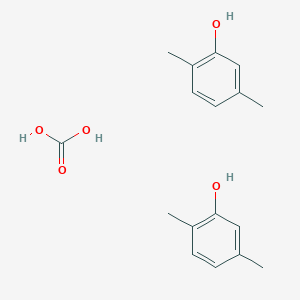
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
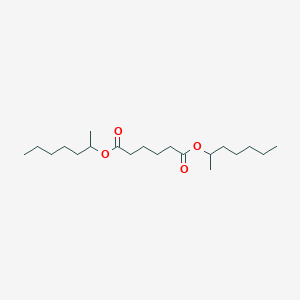

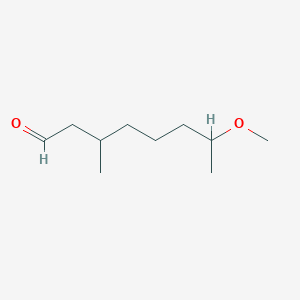
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
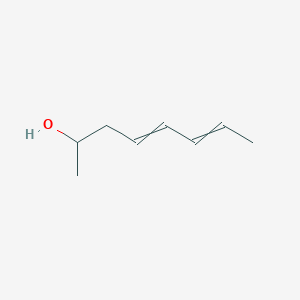
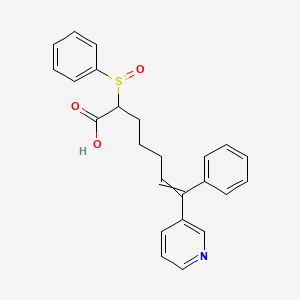
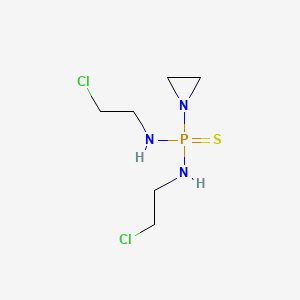
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
